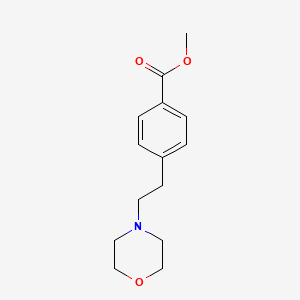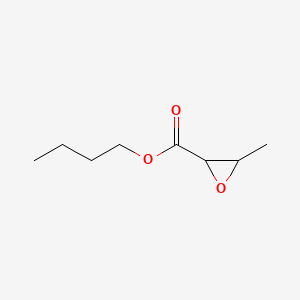
2-Cyclopropyl-1-(quinolin-3-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropyl-1-(quinolin-3-yl)ethan-1-one is a quinoline derivative with a cyclopropyl group attached to the ethanone moiety. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Knoevenagel Condensation: This method involves the condensation of 2-cyclopropylquinoline-3-carbaldehyde with malonic acid derivatives under basic conditions.
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of 2-cyclopropylquinoline-3-boronic acid with an appropriate halide in the presence of a palladium catalyst.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen functionalities.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Hydrochloric acid, sodium hydroxide, dimethylformamide.
Major Products Formed:
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: Cyclopropyl-quinoline-3-ol derivatives.
Substitution: Alkylated quinoline derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Employed in the development of fluorescent materials and organic semiconductors.
作用機序
The compound exerts its effects through multiple molecular targets and pathways:
Anticancer Activity: It may inhibit topoisomerase II, leading to DNA damage and apoptosis in cancer cells.
Anti-inflammatory Activity: It may modulate inflammatory pathways by inhibiting key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
Antimicrobial Activity: It may disrupt bacterial cell membranes and interfere with essential metabolic processes.
類似化合物との比較
2-Cyclopropyl-1-(quinolin-3-yl)ethan-1-one is unique due to its cyclopropyl group, which enhances its biological activity compared to other quinoline derivatives. Similar compounds include:
2-Aminomethyl-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-ylacrylaldehyde
These compounds share structural similarities but differ in their substituents and biological activities.
特性
分子式 |
C14H13NO |
|---|---|
分子量 |
211.26 g/mol |
IUPAC名 |
2-cyclopropyl-1-quinolin-3-ylethanone |
InChI |
InChI=1S/C14H13NO/c16-14(7-10-5-6-10)12-8-11-3-1-2-4-13(11)15-9-12/h1-4,8-10H,5-7H2 |
InChIキー |
ULYCKOZPJHYQAO-UHFFFAOYSA-N |
正規SMILES |
C1CC1CC(=O)C2=CC3=CC=CC=C3N=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-[(4-Ethylpiperazin-1-yl)methyl]benzene-1,3-diol](/img/structure/B15358613.png)


![3-Phenyltriazolo[4,5-b]pyridine](/img/structure/B15358647.png)


![3-[18-(2-Carboxyethyl)-8-ethenyl-13-(1-methoxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B15358658.png)

